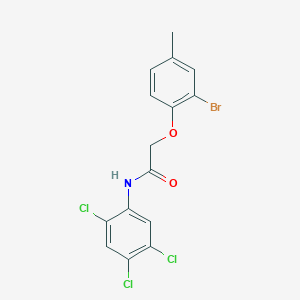![molecular formula C30H28Br2N2O4 B322585 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE](/img/structure/B322585.png)
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a naphthyl group, which is a fused pair of benzene rings, and a bromo substituent, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE typically involves multiple steps, including the bromination of naphthalene, followed by the formation of the naphthyl ether linkage and subsequent acylation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromo substituent or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s bromo and naphthyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylidene]butanohydrazide
- 2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide
- 1-(2-(((1-bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl benzoate
Uniqueness
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C30H28Br2N2O4 |
|---|---|
Molecular Weight |
640.4 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[2-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C30H28Br2N2O4/c31-29-21-9-3-1-7-19(21)13-15-25(29)37-17-27(35)33-23-11-5-6-12-24(23)34-28(36)18-38-26-16-14-20-8-2-4-10-22(20)30(26)32/h1-4,7-10,13-16,23-24H,5-6,11-12,17-18H2,(H,33,35)(H,34,36) |
InChI Key |
OCKBXJRQKKXQJK-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)NC(=O)COC4=C(C5=CC=CC=C5C=C4)Br |
Canonical SMILES |
C1CCC(C(C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)NC(=O)COC4=C(C5=CC=CC=C5C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-METHYLPHENOXY)-N-[4-(9-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322502.png)
![2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322504.png)
![N-{4-[9-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-9H-fluoren-9-yl]phenyl}-N'-(4-chlorophenyl)urea](/img/structure/B322506.png)
![N-{4-[(4-{9-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-9H-fluoren-9-yl}anilino)sulfonyl]phenyl}acetamide](/img/structure/B322507.png)
![2-bromo-N-[4-(9-{4-[(2-bromobenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B322508.png)
![4-METHYL-N-(4-{9-[4-(4-METHYLBENZAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)BENZAMIDE](/img/structure/B322510.png)
![N-(4-{9-[4-(benzoylamino)phenyl]-9H-fluoren-9-yl}phenyl)benzamide](/img/structure/B322511.png)
![N-[4-(9-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-9H-fluoren-9-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B322513.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B322516.png)
![4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322517.png)
![4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322520.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B322523.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322528.png)
